molecular formula C19H22N8O6S2 B1662153 Cefoselis CAS No. 122841-10-5

Cefoselis

Cat. No. B1662153
CAS RN: 122841-10-5
M. Wt: 522.6 g/mol
InChI Key: BHXLLRXDAYEMPP-SBGRAJFYSA-N
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Description

Cefoselis is a fourth-generation cephalosporin extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections . It has been found effective in treating respiratory and urinary tract infections .


Synthesis Analysis

The synthesis of this compound involves reactions such as the hydrolysis of protonated this compound sulfate molecules, hydrolysis of this compound sulfate zwitter ions, and hydrolysis of this compound sulfate monoanions under the influence of water .


Molecular Structure Analysis

The molecular formula of this compound is C19H22N8O6S2 . The molecular weight is 522.56 g/mol .


Chemical Reactions Analysis

The degradation of this compound sulfate in aqueous solutions is a pseudo-first order reaction. General acid–base hydrolysis of this compound sulfate was observed in phosphate and acetate buffers .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H22N8O6S2 and a molecular weight of 522.64 . .

Scientific Research Applications

Blood-Brain Barrier Penetration

Cefoselis, a β-lactam antibiotic, has been found to penetrate the blood-brain barrier (BBB). Studies show that this compound can appear in the brain extracellular fluid in proportion to its blood level. This characteristic is significant as most β-lactams are known not to pass through the BBB. It's important to note that this ability to penetrate the BBB might also be linked to seizures observed in certain patients, particularly in the elderly and those with renal failure. The seizures are possibly related to the interaction with neurotransmitters like glutamate and GABA in the brain (Ohtaki et al., 2004).

Antibacterial Activity

This compound exhibits significant antibacterial activity against a range of pathogens. It shows good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus. However, its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) is limited. These properties make this compound a valuable antibiotic for treating various infections (Cheng et al., 2020).

Pharmaceutical Analysis and Stability

Research on the stability-indicating LC assay method for this compound sulfate highlights the importance of analytical methods in ensuring the quality and efficacy of the drug. The studies focus on determining this compound sulfate in the presence of degradation products, which is critical for maintaining drug safety and effectiveness (Zalewski et al., 2012).

Clinical Trials

This compound has been evaluated in clinical trials for its effectiveness and safety in treating acute bacterial infections. The trials include comparisons with other antibiotics like Cefepime, focusing on cure rates, bacterial eradication rates, and adverse events. Such trials are crucial for understanding the drug's therapeutic potential and safety profile (Liu et al., 2014).

Pharmacokinetics

Studies on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are vital for optimizing its clinical use. These studies help in determining appropriate dosages and understanding the drug's behavior in different physiological conditions (Zhu, 2009).

Mechanism of Action

Target of Action

Cefoselis, a fourth-generation cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, playing a significant role in maintaining the structural integrity of the bacterial cell .

Mode of Action

This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption is achieved by binding to PBPs, inhibiting their function and leading to the breakdown of the cell wall . The structure of this compound enhances its resistance to many β-lactamases, including AmpC , making it effective against a broad spectrum of Gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, an essential step in cell wall synthesis . This inhibition leads to a weakened cell wall, causing the bacterial cell to lyse and die .

Result of Action

This compound exhibits good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and is also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It shows poor activity against esbl-producing strains of these organisms .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, such as the presence of β-lactamases in the bacterial environment . For instance, this compound shows poor activity against bacteria producing extended-spectrum β-lactamases (ESBLs) . It’s also worth noting that the susceptibility rates of this compound can vary across different geographical locations and bacterial strains .

Safety and Hazards

Cefoselis should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Cefoselis is a semisynthetic, fourth-generation cephalosporin belonging to the β-lactam class of antibacterial compounds . It has a broad spectrum of antimicrobial activity against Gram-negative bacteria due to its resistance to many β-lactamases, including AmpC . It also has an affinity for penicillin-binding-protein 20 that MRSA specifically possesses .

Cellular Effects

This compound has shown good activity against non-ESBL-producing E. coli, K. pneumoniae, and P. mirabilis, MSSA, and was also potent against Enterobacteriaceae, P. aeruginosa, and Streptococcus . It has been found effective at treating respiratory and urinary tract infections .

Molecular Mechanism

Like other β-lactam antibiotics, this compound disrupts the synthesis of the peptidoglycan layer forming the bacterial cell wall . This disruption inhibits bacterial growth, leading to the death of the bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown good activity against various bacterial pathogens collected from multiple hospitals across China

Metabolic Pathways

As a cephalosporin, it is likely to be involved in pathways related to bacterial cell wall synthesis .

Transport and Distribution

This compound might penetrate the blood-brain barrier or be discharged by a certain transport system

Subcellular Localization

As a β-lactam antibiotic, it is likely to exert its effects primarily in the periplasmic space of bacteria, where it disrupts cell wall synthesis .

properties

IUPAC Name

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLLRXDAYEMPP-SBGRAJFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048285
Record name Cefoselis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122841-10-5
Record name Cefoselis [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122841105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoselis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOSELIS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B50MLU3H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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